molecular formula C9H9ClFNO2 B1405996 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide CAS No. 478187-44-9

3-chloro-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B1405996
CAS No.: 478187-44-9
M. Wt: 217.62 g/mol
InChI Key: XHSFZMHUNQFHCX-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It has a molecular formula of C9H9ClFNO2 and a molecular weight of 217.62 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with chlorine, fluorine, methoxy, and methyl substituents . The exact 3D structure is not provided in the available resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 217.62 , but other properties such as density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

Conformational Behavior in Arylamide Oligomers

A study by Galan et al. (2009) investigated the conformational behavior of ortho-fluoro- and ortho-chloro-N-methylbenzamide, compounds similar to 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide. They found that the -F substituent in the ortho position can fine-tune the rigidity of the oligomer backbone through hydrogen bonding.

Behavioral Responses and Bioefficacy Against Mosquitoes

A study conducted by Garud et al. (2011) synthesized various aromatic amides with different substitutions, including chloro and fluoro groups, to test their repellent activity against Aedes aegypti mosquitoes. These findings may be relevant to the study of similar compounds like this compound.

Synthesis of 3-(4-Chloro-2-Fluoro-5-Methoxyphenyl)-1-Methyl-5-Trifluoromethyl-1H-Pyrazole

Zhou Yu (2002) developed a synthesis process for a compound closely related to this compound, providing insights into the potential synthetic routes and applications of these compounds in the field of herbicide development (Zhou Yu (2002)).

Synthesis of p-Fluorobenzaldehyde

A method developed by Hu Yu-lai (2011) for preparing p-fluorobenzaldehyde involves a similar compound, 4-fluoro-N-methoxyl-N-methylbenzamide. This research highlights the potential utility of such compounds in synthesizing other valuable chemicals.

Heck Reaction with 3-Fluoro-3-Buten-2-One

The Heck reaction, involving a process similar to the manipulation of this compound, was studied by Patrick et al. (2008). This research might provide insights into the reactivity and potential chemical applications of such compounds.

Novel Crystalline Form of a Related Compound

Norman (2008) described a novel crystalline form of a closely related compound, highlighting the potential for discovering unique physical forms and their applications in various fields.

Properties

IUPAC Name

3-chloro-4-fluoro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSFZMHUNQFHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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